![molecular formula C10H17N3 B1485020 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2098114-84-0](/img/structure/B1485020.png)
3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
Overview
Description
The compound “3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine” is a complex organic molecule that contains a pyrazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as imidazole derivatives have been synthesized using various synthetic routes .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .
Scientific Research Applications
Hydrogel Modification for Medical Applications
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including a compound structurally related to 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine, demonstrated increased swelling and thermal stability. These amine-modified polymers showed promising antibacterial and antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Antioxidant Agents
A study on the synthesis of new pyrazole derivatives, including structures similar to 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine, revealed that most compounds exhibited significant antioxidant activities. This research highlights the potential of such compounds in developing antioxidant therapies (El‐Mekabaty, Etman, & Mosbah, 2016).
Polymer Synthesis and Characterization
The synthesis of pyrazole derivatives, including those related to 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine, led to the development of polymers with potential applications in materials science. These polymers were characterized for their thermal properties and biological activities, suggesting their utility in various industries (Titi et al., 2020).
Catalysis in Polymerization Processes
Pyrazolyl compounds, structurally akin to 3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine, were used in the synthesis of zinc(II) carboxylate complexes. These complexes served as effective catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting the compound's potential in polymer chemistry and environmental applications (Matiwane, Obuah, & Darkwa, 2020).
properties
IUPAC Name |
3-(1-but-3-enylpyrazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-3-7-13-9-10(8-12-13)5-4-6-11/h2,8-9H,1,3-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENMXIVMXCDSCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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